2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
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Overview
Description
2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is notable for its potential biological activities, including antibacterial, antifungal, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5,6-dihydrothiazolo[2,3-c][1,2,4]triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy or thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological processes. The compound may also interfere with cell membrane integrity, leading to cell death in bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorobenzamide: Shares the benzamide core but lacks the thiazole and triazole rings.
5,6-dihydrothiazolo[2,3-c][1,2,4]triazole: Contains the thiazole and triazole rings but lacks the benzamide moiety.
Uniqueness
2,4-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is unique due to its combined structural features, which contribute to its diverse biological activities. The presence of both thiazole and triazole rings enhances its ability to interact with various biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
2,4-dichloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N4OS/c12-6-1-2-7(8(13)5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCXQLWUOHZKML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NN=C(N21)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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